2,4-Piperidinedicarboxylic acid

Description

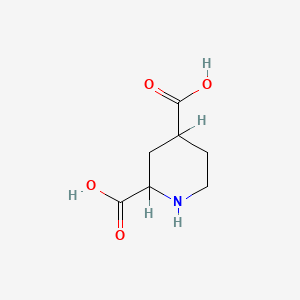

Structure

3D Structure

Propriétés

IUPAC Name |

piperidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOEIRUBILDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006396 | |

| Record name | Piperidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85819-03-0 | |

| Record name | 2,4-Piperidinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085819030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Piperidinedicarboxylic Acid and Its Derivatives

Stereoselective and Asymmetric Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For 2,4-disubstituted piperidines, various stereoselective and asymmetric methods have been developed to yield specific diastereomers and enantiomers.

Diastereoselective Approaches (e.g., Mannich–Michael reactions, Horner–Wadsworth–Emmons reaction)

Diastereoselective strategies aim to control the relative stereochemistry of newly formed chiral centers. The Mannich reaction, a classic method for forming β-amino ketones, and subsequent Michael additions have been employed to construct the piperidine (B6355638) ring. rsc.orgnih.gov This sequence, often termed a Mannich-Michael reaction, can lead to the formation of piperidin-4-ones. rsc.org The mechanism of the related aza-Diels-Alder reaction to form similar structures is a subject of ongoing investigation, with questions as to whether it proceeds via a concerted or stepwise pathway. rsc.org

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of alkenes, predominantly with an E-configuration. wikipedia.orgalfa-chemistry.com This reaction involves the use of stabilized phosphonate (B1237965) carbanions which react with aldehydes or ketones. wikipedia.orgyoutube.com While not directly forming the piperidine ring in one step, the HWE reaction is crucial for creating key unsaturated precursors that can then be cyclized to form the desired heterocyclic system. The reaction's stereoselectivity is generally high, favoring the (E)-alkene, which is influenced by the equilibration of reaction intermediates. wikipedia.org

Enantioselective Synthesis via Chiral Auxiliaries and Catalysis

Achieving enantiomeric purity is often accomplished through the use of chiral auxiliaries or asymmetric catalysis. ethz.ch Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. ethz.chresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recycled. ethz.ch Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric synthesis. researchgate.net For instance, the synthesis of enantioenriched BCP-α-amino acids has been achieved using (R)-2-phenylglycinol as a chiral auxiliary in a Strecker reaction, leading to a separable mixture of diastereomers. nih.gov

Asymmetric catalysis, on the other hand, utilizes a chiral catalyst to influence the stereochemistry of the product without being consumed in the reaction. youtube.comyoutube.com This approach is highly efficient and atom-economical. nih.gov Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mun.cayoutube.com For example, proline and its derivatives can catalyze asymmetric Mannich reactions to produce enantiomerically enriched β-amino ketones, which are precursors to chiral piperidines. mun.ca Similarly, chiral imidazolidinone catalysts, developed by MacMillan, have been successfully used in asymmetric Diels-Alder reactions. youtube.com

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govfrontiersin.org This strategy offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov MCRs have been successfully applied to the synthesis of highly functionalized piperidines. researchgate.net For example, a one-pot, three-component reaction of an aromatic aldehyde, an amine, and a β-ketoester can be catalyzed by sulfamic acid to produce substituted piperidine derivatives in good to excellent yields. researchgate.net Another approach involves a four-component reaction to generate spirotetrahydrocarbazoles, where both the diene and dienophile are formed in situ. beilstein-journals.org

Total Synthesis Pathways and Ring Formation

The construction of the piperidine ring itself is a critical step in the total synthesis of 2,4-piperidinedicarboxylic acid and its derivatives. Various cyclization strategies have been developed to achieve this transformation efficiently.

Cyclization Reactions (e.g., Ring-Closing Metathesis, Aza-Prins Cyclization)

Ring-closing metathesis (RCM) has become a widely used and powerful method for the synthesis of unsaturated rings, including piperidines. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes like the Grubbs catalysts, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.orgorganic-chemistry.org RCM is tolerant of a wide range of functional groups and can be used to form rings of various sizes. wikipedia.org The efficiency of RCM can be influenced by factors such as catalyst choice and reaction conditions, with second-generation Grubbs and Hoveyda-Grubbs catalysts often showing high activity. nih.govdrughunter.com

The aza-Prins cyclization is another key strategy for constructing the piperidine skeleton, particularly for producing trans-2,4-disubstituted piperidines. thieme-connect.comorganic-chemistry.org This reaction involves the coupling of a homoallylic amine with an aldehyde, often mediated by an acid. thieme-connect.comresearchgate.net The reaction proceeds through the formation of an iminium ion followed by cyclization. nih.gov The aza-Prins cyclization has been employed in the diastereoselective synthesis of various piperidine alkaloids. thieme-connect.com It can also be part of a multicomponent strategy to create fused piperidine systems. researchgate.net

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines, including the formation of the piperidine ring. masterorganicchemistry.comlibretexts.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they can selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This allows for a convenient one-pot procedure. youtube.com Reductive amination can be used to synthesize primary, secondary, and tertiary amines, making it a flexible tool for building the piperidine core from appropriate acyclic precursors. libretexts.orgorganic-chemistry.org For example, the synthesis of 2-azabicyclo[3.3.1]nonanes has been achieved using a reductive amination step. depositolegale.it

Hydrogenation Reduction Methodologies

The catalytic hydrogenation of the aromatic pyridine (B92270) ring is a direct and widely employed method for the synthesis of the saturated piperidine core. This transformation involves the reduction of 2,4-pyridinedicarboxylic acid (also known as lutidinic acid) to this compound.

The process typically utilizes a heterogeneous catalyst, with palladium on carbon (Pd/C) being a common choice. google.com In a typical procedure, 2,4-pyridinedicarboxylic acid is dissolved in a solvent, most commonly water, and placed in a hydrogenation apparatus with the Pd/C catalyst. The system is first purged with an inert gas, such as nitrogen, before introducing hydrogen gas under pressure. google.com The reaction proceeds over several hours at a specific temperature and pressure to ensure complete reduction of the pyridine ring. google.com Following the reaction, the catalyst is removed by filtration, and the product, this compound, is isolated from the reaction mixture, often through crystallization by partial solvent removal and cooling. google.com

While palladium is effective, other Group VIII noble metals, such as platinum and rhodium, are also utilized as catalysts for the hydrogenation of pyridine rings. acs.orgyoutube.com Platinum catalysts, for instance, have been historically used for the hydrogenation of various pyridinecarboxylic acids. acs.org The choice of catalyst can influence the reaction conditions required and the stereochemical outcome of the reaction, particularly when substituted pyridines are used. researchgate.net The acidic or basic nature of the reaction medium can also play a critical role, as some pyridine derivatives can poison the catalyst under certain conditions. youtube.com For example, carrying out the hydrogenation in an acidic medium like acetic acid can prevent catalyst poisoning by basic nitrogen atoms. youtube.com

| Precursor | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2,4-Pyridinedicarboxylic Acid | Palladium on Carbon (Pd/C) | Water | Hydrogen gas, elevated temperature and pressure, 3-4 hours | This compound | google.com |

| Pyridinecarboxylic Acids | Platinum Catalyst | Not specified | Hydrogenation | Piperidinecarboxylic Acids | acs.org |

| Substituted Pyridines | Ruthenium/Carbon (Ru/C) | Aqueous acidic medium (e.g., H₂SO₄) | Hydrogenation | Substituted Piperidines | mdpi.com |

Optimization and Development of Novel Synthetic Routes

Continuous efforts in organic synthesis are directed towards the development of more efficient, economical, and environmentally benign routes to valuable compounds like this compound. This involves exploring novel catalysts, reaction conditions, and starting materials.

The efficiency of a synthetic route is not only measured by its yield but also by its atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. In the context of this compound synthesis, optimization focuses on maximizing the conversion of the pyridine precursor while minimizing waste.

2,4-Pyridinedicarboxylic acid can be prepared from common and inexpensive industrial chemicals. google.com One patented method describes its synthesis from either 4-cyanopyridine (B195900) or isonicotinic acid (pyridine-4-carboxylic acid). The process involves the reaction of the starting material with formamide (B127407) in the presence of a peroxodisulfate, such as ammonium (B1175870) peroxodisulfate. This reaction introduces a carboxamide group at the 2-position. Subsequent alkaline hydrolysis of the resulting 2-carboxamide (B11827560) intermediate yields the desired 2,4-pyridinedicarboxylic acid. google.com The use of such readily available precursors makes the entire synthetic pathway to this compound more economical and scalable.

| Target Precursor | Starting Material | Key Reagents | Intermediate | Reference |

|---|---|---|---|---|

| 2,4-Pyridinedicarboxylic Acid | 4-Cyanopyridine | Formamide, Peroxodisulfate | 2-Carboxamide of 4-cyanopyridine | google.com |

| 2,4-Pyridinedicarboxylic Acid | Isonicotinic Acid | Formamide, Peroxodisulfate | 2-Carboxamide of isonicotinic acid | google.com |

Chemical Reactivity and Derivatization Studies of 2,4 Piperidinedicarboxylic Acid

Functional Group Transformations and Modulations

The reactivity of 2,4-piperidinedicarboxylic acid is dominated by its carboxylic acid and secondary amine functionalities. These groups can undergo various transformations to modulate the molecule's physicochemical properties and biological activity.

The carboxylic acid groups at the C2 and C4 positions are primary sites for nucleophilic acyl substitution reactions, leading to the formation of esters and amides. masterorganicchemistry.comlibretexts.org These reactions are fundamental in organic synthesis for creating derivatives with altered polarity, solubility, and biological profiles.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved through several methods. The Steglich esterification is a particularly mild and efficient method, suitable for substrates that may be sensitive to harsher conditions. nih.govorganic-chemistry.org This reaction typically employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and an acyl-transfer catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org The reaction proceeds by activating the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then attacked by an alcohol to yield the corresponding ester. organic-chemistry.org This method is effective even for sterically hindered alcohols. organic-chemistry.org

Amidation: Similar to esterification, amidation involves the activation of the carboxyl groups followed by reaction with a primary or secondary amine. rsc.org Direct reaction between a carboxylic acid and an amine requires high temperatures and can be inefficient. Therefore, coupling agents like those used in Steglich esterification are often employed. organic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride readily reacts with an amine to form the amide bond under mild conditions. These synthetic strategies allow for the coupling of this compound with various amines, including amino acid esters, to create peptide-like structures. dovepress.com

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Steglich Esterification | Alcohol (R-OH), DCC, DMAP | 2,4-Piperidinedicarboxylate ester | Mild conditions, high yields, suitable for sensitive substrates. nih.govorganic-chemistry.org |

| Amidation (via coupling agent) | Amine (R-NH₂), DCC/EDC, HOBT | 2,4-Piperidinedicarboxamide | Forms amide bonds under mild conditions, used in peptide synthesis. |

| Amidation (via acyl chloride) | 1. SOCl₂ 2. Amine (R-NH₂) | 2,4-Piperidinedicarboxamide | Involves a highly reactive intermediate for efficient amide formation. libretexts.org |

The functional groups of this compound can also be targeted through oxidation and reduction reactions, leading to different classes of compounds.

Reduction: The carboxylic acid groups are at a relatively high oxidation state and can be reduced. libretexts.org Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing carboxylic acids to primary alcohols. libretexts.orglibretexts.orgleah4sci.com In the case of this compound, this reaction would yield the corresponding (piperidine-2,4-diyl)dimethanol. The reaction mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org The aldehyde is an intermediate in this process, but it is typically not isolated as it is rapidly reduced further to the alcohol. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org

Oxidation: The oxidation of the piperidine (B6355638) ring or the carboxylic acid groups can be more complex. The carboxylic acid carbon is already in a high oxidation state. libretexts.org Further oxidation often leads to decarboxylation, where the carboxyl group is lost as carbon dioxide. libretexts.org For instance, the Hunsdiecker reaction, which involves treating a silver salt of the carboxylic acid with bromine, results in the replacement of the carboxyl group with a bromine atom. libretexts.org The saturated piperidine ring itself is generally resistant to oxidation under mild conditions, but strong oxidizing agents could potentially lead to ring-opening or the formation of pyridine (B92270) derivatives through aromatization, though this is a more complex transformation.

| Reaction Type | Reagents | Potential Product | Key Transformation |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄), followed by hydrolysis | (Piperidine-2,4-diyl)dimethanol | Both carboxylic acids are reduced to primary alcohols. libretexts.orgleah4sci.com |

| Oxidative Decarboxylation | Lead tetraacetate or Hunsdiecker reaction conditions (e.g., Ag₂O, Br₂) | Dihalogenated piperidine | Loss of CO₂ and replacement of carboxyl groups. libretexts.org |

Substitution reactions for this compound primarily involve nucleophilic substitution at the carbonyl carbons and reactions at the piperidine nitrogen.

Nucleophilic Acyl Substitution: As detailed in Section 3.1.1, the most significant substitution reaction for this molecule is nucleophilic acyl substitution. libretexts.org This class of reactions, where a nucleophile (like an alcohol or amine) attacks the electrophilic carbonyl carbon, leads to the displacement of the hydroxyl group (or a better leaving group it has been converted to) and is the basis for forming esters, amides, and other carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The reactivity of the carbonyl group can be enhanced by protonating it with a strong acid or by converting the -OH group into a better leaving group, such as an acyl chlorosulfite using thionyl chloride. libretexts.org

Substitution at the Piperidine Nitrogen: The secondary amine in the piperidine ring contains a lone pair of electrons, making it a nucleophile. It can readily react with electrophiles in N-alkylation or N-acylation reactions. For example, reacting the piperidine nitrogen with alkyl halides introduces an alkyl group, while reaction with acyl chlorides or acid anhydrides introduces an acyl group. These modifications are crucial for synthesizing derivatives like 'this compound, 1-(3-(acetylthio)-1-oxopropyl)-, cis-', where a complex moiety is attached to the nitrogen atom to explore potential therapeutic applications. ontosight.ai

Electrophilic substitution on the saturated carbon atoms of the piperidine ring is not a typical reaction pathway under normal conditions.

Derivatization for Enhanced Research Utility

The modification of the this compound scaffold is a key strategy for developing new molecules for research, particularly in drug discovery and materials science.

The piperidine ring is a common structural motif in many pharmacologically active compounds. ontosight.ai By using this compound as a scaffold, researchers can attach various biologically relevant moieties to create novel derivatives with potential therapeutic value. ontosight.ai For example, coupling the carboxylic acid groups with amino acids or peptides can produce peptidomimetics. dovepress.com Attaching other known pharmacophores through the nitrogen or carboxyl groups can lead to hybrid molecules designed to interact with specific biological targets, such as enzymes or receptors, in areas like neurology and oncology. ontosight.ai The derivatization process can also be used to improve analytical detection, for instance, by adding a chromophore or a group that ionizes well in mass spectrometry. nih.govnih.gov

The carboxylate groups of this compound can act as ligands to coordinate with metal ions, forming organometallic complexes. Organotin(IV) carboxylates are a well-studied class of such complexes, recognized for their diverse biological activities, including antimicrobial and antitumor properties. asianpubs.orgsysrevpharm.orgijcce.ac.ird-nb.info

The synthesis of these complexes typically involves reacting this compound (or its salt) with an organotin(IV) compound, such as a diorganotin(IV) oxide (e.g., dibutyltin(IV) oxide) or a diorganotin(IV) dichloride. asianpubs.orgijcce.ac.ir In the resulting complex, the carboxylate groups act as bidentate ligands, coordinating to the tin atom through their oxygen atoms. asianpubs.orgnih.gov The structure and biological activity of the final organotin(IV) complex are influenced by the organic groups attached to the tin atom and the coordination geometry around the tin center. asianpubs.org This derivatization strategy transforms the organic acid into a metal-containing complex with potentially enhanced or entirely new biological properties. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Significance |

|---|---|---|---|

| This compound | Diorganotin(IV) oxide (e.g., R₂SnO) | Diorganotin(IV) 2,4-piperidinedicarboxylate | Creates complexes with potential biological activities (e.g., anticancer, antifungal). sysrevpharm.orgijcce.ac.ir |

| Sodium 2,4-piperidinedicarboxylate | Diorganotin(IV) dichloride (e.g., R₂SnCl₂) | Diorganotin(IV) 2,4-piperidinedicarboxylate | Synthesis often proceeds via a salt metathesis reaction. asianpubs.org |

Receptor Binding and Ligand Modulation Studies

Derivatives of this compound have been shown to interact with a range of receptor systems, acting as antagonists, agonists, or allosteric modulators. These interactions are crucial for their pharmacological effects.

Ionotropic glutamate (B1630785) receptors, including NMDA, AMPA, and kainate receptors, are fundamental to excitatory synaptic transmission in the central nervous system. nih.gov Dysregulation of these receptors is implicated in various neurological disorders, making them important therapeutic targets. nih.govnih.gov Derivatives of this compound have been extensively studied as antagonists of these receptors.

A series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been identified as potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists. nih.gov One notable compound from this series, LY233053, demonstrated a high affinity for the NMDA receptor, with an IC50 of 107 ± 7 nM in displacing [3H]CGS-19755 binding. nih.gov In functional assays, it selectively antagonized NMDA-induced responses in a cortical-wedge preparation with an IC50 of 4.2 ± 0.4 µM. nih.gov Importantly, these compounds showed selectivity for the NMDA receptor over AMPA and kainate receptors in receptor binding assays. nih.gov

Similarly, 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids have been synthesized and evaluated as competitive NMDA receptor antagonists. nih.gov The compound CGS 19755, also known as 4-(phosphonomethyl)-2-piperidinecarboxylic acid, is a potent and selective NMDA antagonist. nih.gov These derivatives were assessed for their affinity for non-NMDA receptor subtypes through [3H]AMPA and [3H]kainate binding assays, confirming their selectivity. nih.gov

While the primary focus has been on NMDA receptor antagonism, the broader class of piperazine-2,3-dicarboxylic acid derivatives has shown dual antagonism at both NMDA and GluK1-containing kainate receptors. nih.gov This suggests that modifications to the piperidine scaffold can modulate selectivity across the different ionotropic glutamate receptor subtypes.

| Compound | Receptor Target | Activity | Affinity/Potency | Reference |

|---|---|---|---|---|

| LY233053 | NMDA | Antagonist | IC50 = 107 ± 7 nM ([3H]CGS-19755 binding) | nih.gov |

| LY233053 | NMDA | Antagonist | IC50 = 4.2 ± 0.4 µM (cortical-wedge preparation) | nih.gov |

| CGS 19755 (4-(phosphonomethyl)-2-piperidinecarboxylic acid) | NMDA | Antagonist | Potent and selective | nih.gov |

Chemokine receptors are G protein-coupled receptors that mediate the migration of immune cells and are involved in inflammatory processes. nih.gov While direct studies on this compound derivatives binding to CCR1, CCR2, and CCR9 are not extensively documented in the provided search results, the broader class of piperidine-containing molecules has been investigated as chemokine receptor modulators. The recent discovery of an allosteric, intracellular binding site in CCR2 and CCR9, which is likely conserved in other chemokine receptors like CCR1, opens new avenues for designing novel inhibitors. nih.govacs.org Pyrrolone derivatives, for example, have been identified as high-affinity intracellular ligands for CCR1 and CCR2. nih.gov This suggests that appropriately functionalized piperidine scaffolds could potentially target this intracellular site.

Beyond glutamate and chemokine receptors, piperidine derivatives have shown affinity for other receptor systems. For instance, certain piperidine derivatives have been identified as dual-acting antagonists for the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.gov The piperidine moiety is considered a critical structural element for this dual activity. nih.gov These compounds exhibit high affinity for both receptors, with Ki values in the nanomolar range for H3R and σ1R, while showing negligible affinity for other histamine receptor subtypes (H1, H2, and H4). nih.gov

| Compound Class | Receptor Target | Activity | Key Finding | Reference |

|---|---|---|---|---|

| Piperidine derivatives | Histamine H3 Receptor (H3R) | Antagonist | Nanomolar affinity (e.g., Ki = 7.70 nM for compound 5) | nih.gov |

| Piperidine derivatives | Sigma-1 Receptor (σ1R) | Antagonist | Nanomolar affinity (e.g., Ki = 3.64 nM for compound 5) | nih.gov |

Enzymatic Inhibition and Activation Mechanisms

In addition to receptor binding, this compound derivatives can modulate the activity of various enzymes, acting as inhibitors or, less commonly, as activators.

Certain derivatives of this compound have been designed as potent and selective inhibitors of serine proteases. One such example is (2R,4R)-4-phenyl-1-[Nα-(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid, which is a competitive inhibitor of trypsin with a Ki value of 0.1 µM. nih.gov This compound exhibits high selectivity for trypsin over other serine proteases such as thrombin (Ki = 2 µM), plasmin, plasma kallikrein, urokinase, and mast cell tryptase (Ki > 60 µM). nih.gov A docking study revealed that the selectivity is due to the specific fit of the inhibitor into the active site of trypsin, while steric clashes prevent its effective binding to the active sites of thrombin and tryptase. nih.gov

| Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|

| Trypsin | 0.1 µM | nih.gov |

| Thrombin | 2 µM | nih.gov |

| Plasmin | >60 µM | nih.gov |

| Plasma Kallikrein | >60 µM | nih.gov |

| Urokinase | >60 µM | nih.gov |

| Mast Cell Tryptase | >60 µM | nih.gov |

The versatility of the piperidine scaffold allows for its incorporation into inhibitors of other enzyme classes. For instance, piperidine derivatives have been explored as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. nih.gov MenA is a key enzyme in the menaquinone biosynthesis pathway, making it a potential target for tuberculosis therapy. nih.gov Structure-activity relationship studies have led to the identification of novel inhibitors with potent activity against both the MenA enzyme and the bacterium itself, with IC50 values in the low micromolar range. nih.gov

Additionally, while not strictly 2,4-piperidinedicarboxylic acids, related piperazine-2-carboxylic acid derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.gov This highlights the potential for the broader class of piperidine and piperazine (B1678402) carboxylic acids to be developed as enzyme inhibitors for various therapeutic applications.

An in-depth examination of this compound and its derivatives reveals a complex interplay of molecular structure and biological function. This article focuses on the mechanistic aspects of these interactions, delving into enzyme kinetics, structure-activity relationships, and the compound's effects on broader biological systems.

Computational and Theoretical Investigations of 2,4 Piperidinedicarboxylic Acid

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are employed to investigate the fundamental electronic properties of 2,4-piperidinedicarboxylic acid, which govern its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability. nih.gov A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small gap indicates a molecule is more reactive and has higher polarizability. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the non-bonding orbitals of the nitrogen atom and the oxygen atoms of the carboxyl groups. The LUMO is anticipated to be distributed over the electrophilic centers of the molecule.

Quantum chemical calculations can determine various reactivity descriptors from HOMO and LUMO energies, as shown in the representative table below.

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the equilibrium system. researchgate.net |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. nih.gov |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |

This table presents theoretical parameters derivable from HOMO-LUMO calculations. Specific values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netwuxiapptec.com The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. wuxiapptec.com

Different colors on the MEP map represent varying potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of near-zero potential.

For this compound, an MEP surface would be expected to show a strong negative potential (red) around the oxygen atoms of the two carboxyl groups, as well as on the lone pair of the nitrogen atom. These sites are the primary centers for hydrogen bonding and coordination with metal ions. A strong positive potential (blue) would be predicted around the acidic protons of the carboxylic acid groups and the proton on the nitrogen (in its protonated state), highlighting their susceptibility to deprotonation. wuxiapptec.com The MEP analysis is thus crucial for understanding non-covalent interactions, such as those involved in ligand-receptor binding. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for exploring the three-dimensional structure of this compound and predicting its interactions with biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov This technique is instrumental in drug discovery and for rationalizing the mechanism of action of biologically active compounds. nih.gov

Derivatives of this compound are of interest for their potential therapeutic applications. ontosight.ai The closely related aromatic compound, 2,4-pyridinedicarboxylic acid, is known to be an inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases and zinc-dependent metallo-β-lactamases. selleckchem.comcaymanchem.com Docking studies of this compound with the active sites of these enzymes could be performed to:

Predict its binding affinity and orientation within the active site.

Identify key intermolecular interactions, such as hydrogen bonds and electrostatic interactions between the carboxyl groups of the ligand and amino acid residues of the protein.

Compare its binding mode to that of known substrates or inhibitors like 2-OG.

Rationalize the structure-activity relationships of different stereoisomers (e.g., cis vs. trans) of the ligand.

Such studies would provide valuable insights for designing more potent and selective enzyme inhibitors based on the this compound scaffold.

The piperidine (B6355638) ring of this compound is not planar and exists predominantly in chair conformations. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. For a disubstituted piperidine ring, this involves considering both the stereochemistry (cis/trans) and the axial or equatorial positions of the two carboxylic acid substituents.

Computational methods, often combined with experimental data from NMR spectroscopy, can be used to model these conformers. rsc.org For example, in the related compound nipecotic acid (piperidine-3-carboxylic acid), the conformational equilibrium is influenced by solvent and intramolecular hydrogen bonding. rsc.org For this compound, the possible chair conformers would be analyzed to determine their stability, which is influenced by steric hindrance and the potential for intramolecular hydrogen bonds between the two carboxyl groups or between a carboxyl group and the ring nitrogen.

Possible Chair Conformations of cis- and trans-2,4-Piperidinedicarboxylic Acid

| Stereoisomer | Conformer | 2-COOH Position | 4-COOH Position | Expected Relative Stability |

| cis | 1 | Axial | Equatorial | Less stable due to 1,3-diaxial interactions. |

| cis | 2 | Equatorial | Axial | More stable. |

| trans | 3 | Axial | Axial | Generally least stable due to two axial groups. |

| trans | 4 | Equatorial | Equatorial | Generally most stable due to minimal steric hindrance. |

Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of this compound. nih.govnih.gov MD simulations model the atomic movements over time, providing insights into:

The transition rates between different chair conformations (ring inversion).

The flexibility of the molecule in different environments (e.g., in water or bound to a receptor). rsc.org

The stability of intramolecular hydrogen bonds.

The interaction of the molecule with solvent molecules.

Thermodynamic and Kinetic Modeling of Reactions

Computational modeling can be extended to predict the thermodynamic and kinetic parameters of reactions involving this compound.

Thermodynamic modeling focuses on the energy changes during a process to predict the position of equilibrium. For this compound, this can be used to:

Calculate the relative Gibbs free energies of the different stereoisomers (cis vs. trans) and conformers (e.g., diaxial vs. diequatorial) to predict their equilibrium populations. nih.gov

Predict the pKa values of the two carboxylic acid groups and the piperidine nitrogen, determining the predominant ionic species at a given pH.

Estimate the thermodynamics of binding to a receptor, breaking down the free energy of binding into enthalpic and entropic contributions.

Kinetic modeling investigates the rate of chemical reactions by calculating the energy of transition states and the corresponding activation energy barriers. nih.gov This approach could be applied to study:

The energy barrier for the chair-to-chair ring interconversion of the piperidine ring.

The reaction mechanisms and rate-determining steps for chemical transformations, such as esterification, amidation, or decarboxylation of the carboxylic acid groups.

The kinetics of association and dissociation from an enzyme's active site.

These modeling approaches provide a microscopic understanding of the factors controlling the stability and reactivity of this compound, guiding its synthesis and application in various chemical and biological contexts. nih.gov

Elucidation of Reaction Pathway Energetics

Computational chemistry, particularly methods like Density Functional Theory (DFT), is instrumental in mapping the energetic landscapes of chemical reactions. This involves calculating the energies of reactants, products, transition states, and intermediates, thereby elucidating the most probable reaction pathways.

While specific, detailed reaction pathway energetics for this compound are not extensively published, the methodologies for such investigations are well-established for its derivatives and analogous structures. For instance, in the study of derivatives like Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, quantum chemical calculations are employed to model reaction dynamics. The process typically involves:

Modeling Transition States: Using DFT methods (e.g., B3LYP functional with a basis set like 6-31G*) to locate the geometry and energy of transition states. This information is critical for calculating the activation energy barrier of a reaction, which determines its rate.

Identifying Reaction Intermediates: The pathway between reactants and products often involves one or more transient intermediate species. Computational models can predict the stability of these intermediates, helping to confirm the proposed mechanism.

Mapping the Potential Energy Surface: By calculating the energy at various points along the reaction coordinate, a potential energy surface is generated. This map provides a comprehensive view of the energetic changes throughout the reaction, revealing the lowest energy path from reactant to product.

For example, computational studies on the cyclization reactions that form the piperidine ring can predict the most favorable conditions and stereochemical outcomes. Similarly, investigations into the functionalization of the piperidine ring, such as N-acylation or ester hydrolysis, can be modeled to understand regioselectivity and reactivity. Molecular dynamics (MD) simulations can further refine these models by incorporating the effects of the solvent on the reaction energetics.

Prediction of Derivative Stability

Theoretical methods are highly effective in predicting the thermodynamic stability of various derivatives of this compound. This is crucial for designing new compounds with desired properties and for understanding their behavior in different chemical environments. Stability is often assessed by calculating the conformational free energies of different isomers or by comparing the heats of formation of related derivatives.

Substituent Effects: For substituted piperidines, the relative energies of conformers can be quantitatively predicted using molecular mechanics calculations with specialized force fields. nih.gov For derivatives of this compound, the two carboxyl groups can exist in various cis/trans and axial/equatorial arrangements, each with a distinct stability that can be computationally determined.

Influence of Protonation: The stability of derivatives is also highly dependent on the protonation state of the ring nitrogen. Computational studies on 4-substituted piperidines have shown that protonation can lead to a significant stabilization of the axial conformer, by as much as 0.7-0.8 kcal/mol, due to electrostatic interactions between the protonated nitrogen and the substituent. nih.gov In some cases, this effect is strong enough to reverse the conformational preference, making the axial form more stable than the equatorial one. nih.gov This is a critical consideration for this compound derivatives, as their conformation and stability in a biological environment (pH ~7.4) will be influenced by the charge at the nitrogen atom.

Intramolecular Interactions: The stability of a particular conformation can be further influenced by intramolecular hydrogen bonding. For example, in certain substituted piperazines, an axial conformation was found to be stabilized by a hydrogen bond. nih.gov Similar interactions could be computationally modeled in derivatives of this compound between a carboxyl group and the ring nitrogen or other functional groups.

The following table summarizes how computational approaches can be applied to assess the stability of these derivatives.

| Computational Method | Application in Stability Prediction | Predicted Outcome |

| Molecular Mechanics (MM) | Calculation of conformational free energies for different stereoisomers (e.g., cis/trans) and conformers (axial/equatorial) of the carboxyl groups. nih.gov | Determination of the lowest energy (most stable) conformer in the ground state. |

| Density Functional Theory (DFT) | Accurate calculation of electronic structure and heat of formation for a series of derivatives (e.g., esters, amides). mdpi.com | A ranking of derivatives based on their intrinsic thermodynamic stability. |

| DFT with Solvation Models | Modeling the effect of the solvent environment (e.g., water) on conformational preference and the stability of charged species (protonated vs. neutral). mdpi.com | Prediction of the most stable conformer in a specific medium, which is crucial for predicting behavior in biological systems. |

| NBO Analysis | Identification and quantification of stabilizing intramolecular interactions, such as hydrogen bonds. mdpi.com | Elucidation of subtle electronic effects (like hyperconjugation or hydrogen bonding) that contribute to the stability of a specific conformation. |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applications

QSAR and cheminformatics are powerful computational strategies used in drug discovery to correlate the chemical structure of compounds with their biological activities. By building mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective drug candidates.

Predictive Modeling for Biological Activity

While specific QSAR models developed exclusively for this compound are not prominent, the piperidine scaffold itself is a frequent subject of such studies due to its prevalence in bioactive molecules. researchgate.net Research on various piperidine derivatives provides a clear framework for how predictive models for analogs of this compound could be constructed.

The general process involves several key steps:

Data Set Curation: A series of piperidine-containing compounds with measured biological activity (e.g., IC₅₀ values) against a specific target is collected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Generation and Validation: Statistical methods are used to build a mathematical equation linking the descriptors to the activity. These models are rigorously validated to ensure their predictive power. nih.gov

Examples of predictive models for piperidine-containing compounds include:

Toxicity Prediction: QSAR models have been successfully built to predict the toxicity of piperidine derivatives against the mosquito Aedes aegypti. nih.gov Using techniques like multilinear regression (MLR) and support vector machines (SVM), models with high determination coefficients (r² > 0.85) were developed, demonstrating a strong ability to predict activity from structure. nih.gov

Enzyme Inhibition: A study on piperine (B192125) analogs, which feature a piperidine moiety, developed a highly accurate QSAR model (r² = 0.962) to predict their inhibitory activity against the NorA efflux pump in Staphylococcus aureus. nih.gov

These examples show that by applying established QSAR methodologies, one could develop predictive models for this compound derivatives for a range of potential biological activities, such as enzyme inhibition or receptor binding.

| Model Type | Application Example for Piperidine Scaffolds | Statistical Method(s) Used | Key Finding |

| QSAR for Toxicity | Predicting toxicity of piperidine derivatives against Aedes aegypti. nih.gov | Ordinary Least Squares Multilinear Regression (OLS-MLR), Support Vector Machine (SVM). nih.gov | Simple 2D topological descriptors can be used to create robust models for predicting the insecticidal activity of new piperidine compounds. nih.gov |

| QSAR for Antimicrobial Activity | Predicting inhibition of the NorA efflux pump by piperine analogs. nih.gov | Genetic Function Approximation (GFA). nih.gov | A combination of thermodynamic and spatial descriptors can accurately predict the inhibitory potency of new analogs. nih.gov |

| Structure-Based Drug Design | Optimizing renin inhibitors based on a 3,5-disubstituted piperidine scaffold. researchgate.net | Combinatorial library screening guided by X-ray crystallography. researchgate.net | Guided structural modifications to the piperidine ring can significantly improve biological activity and selectivity. researchgate.net |

Analysis of Molecular Descriptors

The core of any QSAR model is the set of molecular descriptors used to encode structural information. These numerical values quantify various aspects of a molecule's physicochemical properties. The analysis of which descriptors are most important in a model provides direct insight into the structural features that are critical for biological activity.

For piperidine-based compounds, several classes of descriptors have proven to be significant:

Thermodynamic Descriptors: These relate to the energy of the molecule. The heat of formation was a key descriptor in a QSAR model for piperine analogs, where it was found to be related to inhibitory activity. nih.gov

Spatial/Steric Descriptors: These describe the three-dimensional shape and size of the molecule. The area of the molecular shadow , a descriptor that quantifies the molecule's size in a specific plane, was found to be inversely proportional to the inhibitory activity of piperine analogs; a smaller shadow in the XZ plane correlated with higher activity. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule. The partial negative surface area was found to be a crucial descriptor for NorA pump inhibitors, with an increase in this value leading to enhanced inhibitory activity. nih.gov This suggests that electrostatic interactions involving negatively charged regions of the molecule are important for binding.

Topological Descriptors: These are numerical representations of the molecular structure and connectivity. In a study on piperidine derivatives' toxicity, various 2D topological descriptors calculated using PaDEL software were sufficient to build highly predictive QSAR models. nih.gov

The selection and analysis of these descriptors are fundamental to cheminformatics, allowing researchers to move from a simple list of compounds and activities to a deeper understanding of the structure-activity relationship (SAR). This knowledge is then used to rationally design the next generation of molecules with improved properties.

| Descriptor Class | Specific Descriptor Example | Significance in Piperidine-Based QSAR Models |

| Thermodynamic | Heat of Formation | Correlated with the inhibitory activity against the NorA efflux pump, indicating the importance of the molecule's intrinsic stability. nih.gov |

| Spatial | Area of Molecular Shadow (XZ plane) | Inversely proportional to inhibitory activity, suggesting that a specific molecular shape and orientation are required for optimal binding to the target. nih.gov |

| Electronic | Partial Negative Surface Area (PNSA) | Directly correlated with inhibitory activity, highlighting the role of electrostatic interactions and the presence of electronegative atoms in molecular recognition. nih.gov |

| Topological | 2D Connectivity Indices | Sufficient to build robust models for predicting the toxicity of piperidine derivatives, indicating that molecular size, shape, and branching are key determinants of activity. nih.gov |

2,4 Piperidinedicarboxylic Acid As a Core Scaffold in Advanced Organic Synthesis

Design Principles for Scaffold Utilization

The use of 2,4-piperidinedicarboxylic acid as a scaffold is guided by principles that leverage its inherent structural features. The rigid, chair-like conformation of the piperidine (B6355638) ring, combined with the stereochemical possibilities at the C2 and C4 positions, provides a three-dimensional framework upon which to build. This allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules that interact with specific biological targets.

Heterocyclic compounds are among the most varied and important families of molecules used in organic synthesis and drug discovery. sigmaaldrich.com The this compound framework serves as an excellent starting point for constructing more elaborate heterocyclic systems. The carboxylic acid groups at the C2 and C4 positions can be readily converted into a wide range of other functional groups, such as amides, esters, or alcohols, which can then participate in cyclization reactions to form new rings.

A notable example involves the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids. nih.gov In these compounds, the core piperidine-2-carboxylic acid structure is elaborated at the 4-position with a phosphonoalkyl or phosphonoalkenyl chain. nih.gov This creates complex molecules that have been investigated as potent and selective antagonists for the N-methyl-D-aspartic acid (NMDA) receptor, a key target in neuroscience research. nih.gov These syntheses demonstrate how the piperidine scaffold acts as a foundation for adding complex side chains, effectively transforming a simple building block into a sophisticated, biologically active molecule. nih.govnih.gov

| Compound Class | Scaffold Origin | Target System | Research Application |

| 4-(Phosphonoalkyl)-2-piperidinecarboxylic acids | Piperidine-2-carboxylic acid | NMDA Receptor | Anticonvulsant activity, Neuroscience research nih.gov |

| 4-(Phosphonoalkenyl)-2-piperidinecarboxylic acids | Piperidine-2-carboxylic acid | NMDA Receptor | Anticonvulsant activity, Neuroscience research nih.gov |

Synthesis of Conformationally Constrained Analogues for Research

In drug design, a molecule's shape and flexibility are critical for its interaction with a biological target. Conformationally constrained analogues are molecules that have been deliberately made more rigid to lock them into a specific shape, often the one required for biological activity (the "bioactive conformation"). nih.gov This rigidity can lead to increased potency and selectivity.

The this compound scaffold is well-suited for the synthesis of such constrained analogues. nih.govnih.gov By forming additional rings or introducing bulky substituents, the natural flexibility of the piperidine ring can be reduced. For example, the side chain of a substituent at the C4 position could be cyclized back onto the piperidine nitrogen or the C2 carboxyl group, creating a bicyclic system with significantly restricted conformational freedom. These rigid structures are invaluable tools for probing the shape of receptor binding sites and for developing highly specific inhibitors. nih.gov The synthesis of such functionally protected and conformationally constrained diaminodicarboxylic acids has been a subject of significant research. nih.gov

Applications in Precursor Synthesis for Research Probes and Tool Compounds

Beyond its role in building potential therapeutics, this compound and its derivatives are crucial precursors for synthesizing research probes and tool compounds. nih.gov These are specialized molecules designed to investigate biological systems, such as visualizing receptors or studying enzymatic reactions.

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses molecules labeled with positron-emitting radionuclides to visualize and measure biological processes in living organisms. mdanderson.org The development of specific PET radioligands is essential for imaging targets like neuroreceptors or tumors. nih.govfrontiersin.org

Derivatives of this compound can be designed as precursors for radiolabeling. The general process involves synthesizing a derivative that contains a suitable leaving group (e.g., a tosylate, nitro, or bromo group) at a position where the radioisotope can be introduced. In the final step of the synthesis, this precursor is reacted with a source of the radioisotope, such as [¹⁸F]fluoride or [¹¹C]methyl iodide, to produce the final PET tracer. researchgate.net For instance, a common method is nucleophilic substitution with K[¹⁸F]F/Kryptofix 2.2.2 to introduce fluorine-18. researchgate.net While specific examples for the this compound scaffold are highly specialized, the principles of radiolabeling heterocyclic scaffolds are well-established and applicable. nih.govfrontiersin.org This allows researchers to create imaging agents that can track the distribution and density of specific molecular targets in the body, providing invaluable data for both basic research and clinical diagnostics.

| Radionuclide | Labeling Method | Application |

| Carbon-11 (¹¹C) | N-[¹¹C]methylation with [¹¹C]CH₃OTf | PET Imaging of Receptors researchgate.net |

| Fluorine-18 (¹⁸F) | Nucleophilic substitution with K[¹⁸F]F | PET Imaging of Receptors and Tumors frontiersin.orgresearchgate.net |

To understand how a biological system works, scientists need tool compounds to activate, inhibit, or otherwise modulate specific components of that system. Derivatives of this compound are synthesized for use in biochemical assays to determine the potency and selectivity of new compounds and to study the mechanisms of their action.

The series of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids serve as a prime example. nih.gov These compounds were evaluated in biochemical receptor binding assays using radiolabeled ligands (specifically, [³H]CGS 19755) to measure their affinity for the NMDA receptor. nih.gov Such assays are fundamental for establishing structure-activity relationships (SAR), which help researchers understand how changes in a molecule's structure affect its biological activity. By systematically modifying the scaffold and testing the resulting derivatives, scientists can map out the chemical features required for a desired effect, leading to the development of more potent and selective research tools and potential drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2,4-piperidinedicarboxylic acid, and how do they address potential impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) is commonly used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. For trace impurities, tandem MS (LC-MS/MS) or gas chromatography (GC-MS) is recommended. Ensure sample stability by avoiding prolonged exposure to light or moisture, as dicarboxylic acids are prone to degradation .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to minimize inhalation risks, as dicarboxylic acid derivatives may generate irritant dust or aerosols. In case of skin contact, wash immediately with water for 15 minutes. Store the compound in a cool, dry environment (<25°C) away from strong oxidizers or bases to prevent decomposition .

Q. What synthetic routes are optimal for producing this compound with high yield?

- Methodological Answer : A two-step approach is often employed: (1) Cyclization of glutaric acid derivatives with ammonia or amines under reflux conditions, followed by (2) selective carboxylation at the 2- and 4-positions using catalytic Pd/C or Rh-based systems. Purification via recrystallization (e.g., ethanol/water mixtures) improves yield (>85%). Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets like NMDA receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) can predict binding affinities to glutamate receptor subunits. Parameterize the compound using density functional theory (DFT) for partial charge assignment. Validate predictions with in vitro electrophysiology assays using HEK293 cells expressing GluN1/GluN2B receptors .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables such as assay type (e.g., cell-free vs. cell-based), pH conditions, and stereochemical purity. Replicate key experiments under standardized protocols, including internal controls (e.g., known NMDA antagonists). Use Bayesian statistical models to account for inter-study variability .

Q. How does the chelation behavior of this compound compare to structurally related dicarboxylic acids in metal-organic frameworks (MOFs)?

- Methodological Answer : Perform X-ray crystallography or powder diffraction to analyze coordination geometry with transition metals (e.g., Cu²⁺, Fe³⁺). Compare stability constants (log K) via potentiometric titration. For MOF applications, assess porosity and thermal stability using Brunauer-Emmett-Teller (BET) analysis and thermogravimetric analysis (TGA) .

Notes on Data Quality and Reproducibility

- Critical Consideration : Studies on short-lived or reactive intermediates (e.g., zwitterionic forms) require strict control of environmental factors (temperature, humidity) and real-time monitoring (e.g., in situ IR spectroscopy) to ensure reproducibility .

- Ethical Compliance : For in vivo studies, adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design to align with institutional review board (IRB) standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.